1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a piperidine ring
Mechanism of Action
Target of Action
It is known that compounds containing thiazole and furan groups have been employed as medicines in a number of distinct disease areas .
Mode of Action
Compounds with thiazole and sulfonamide groups are known to have antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Biochemical Pathways
It is known that thiazole-containing compounds play a significant role in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Result of Action
Several synthesized compounds that combine thiazole and sulfonamide display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan ring, and finally the attachment of the piperidine ring. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often involve refluxing in organic solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide is unique due to its combination of thiazole, furan, and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
IUPAC Name |
1-[5-(1,3-thiazol-2-ylcarbamoyl)furan-2-yl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c15-12(19)9-3-6-18(7-4-9)25(21,22)11-2-1-10(23-11)13(20)17-14-16-5-8-24-14/h1-2,5,8-9H,3-4,6-7H2,(H2,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOYHMHHXAFVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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